4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline

Vue d'ensemble

Description

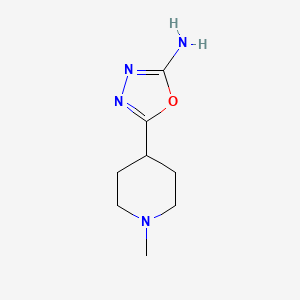

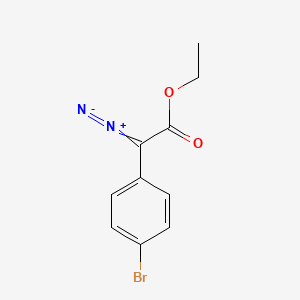

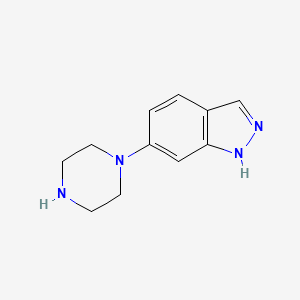

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as Tetrakis (4-aminophenyl)ethylene or ETTA , is a chemical compound with the molecular formula C26H24N4 . It is a solid substance with a molecular weight of 392.5 .

Synthesis Analysis

The synthesis of this compound involves the assembly of π-electron-rich fluorescent monomers (4,4′,4′′,4′′′- (ethene-1,1,2,2-tetrayl)tetraaniline) (ETTA) and other compounds. For example, one study used 9,10-anthracenedicarboxaldehyde to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction .Molecular Structure Analysis

The molecular structure of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline consists of a tetraphenylethylene core with four terminal amine groups .Chemical Reactions Analysis

This compound is used in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable structures . It is also used in the creation of dual luminescent covalent organic frameworks (DL-COFs) through a simple Schiff-base reaction .Physical And Chemical Properties Analysis

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is a solid substance with a molecular weight of 392.5 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Diastereoselective Formation and Functionalization

The compound reacts with 2-pyridinecarboxaldehyde and iron(II) chloride, forming a diastereoselective [Fe2 L3 ]4+ triple-stranded helicate structure. The structure has been characterized using multinuclear NMR spectroscopy and X-ray crystallography. The helicate’s pendant amine groups can be functionalized, leading to the isolation of functionalized tetraphenylethene (TPE) units with potential applications in luminescent materials (Kennedy et al., 2019).

Electrochromic and Luminescent Applications

A series of dual functional materials with an aggregation-induced emission (AIE) luminogenic center (tetraphenylethylene) and electrochromically active moieties (benzoates) have been developed. They exhibit significant electrochromic properties, with a substantial color change, high optical contrast, and large coloration efficiency. These properties are influenced by substituents, suggesting applications in novel electrochromic materials (ECMs) (Huang et al., 2020).

Ionic Self-Assembly for Luminescence and Sensing

A tetraphenylethylene complex composed of 4',4'',4''',4''''-(ethene-1,1,2,2-tetrayl)tetrabiphenyl-4-carboxylic acid and dimethyldioctadecylammonium bromide has been synthesized. It exhibits enhanced solid-state emission and can self-assemble into a helical supramolecular structure. This complex demonstrates superior sensing performance for Cu2+, with potential applications in luminescent devices and chemosensors (Lu et al., 2017).

Luminescence in Metal Complexes

A tetrapodal zwitterionic-type ligand with both aggregation-induced emission (AIE) and intraligand charge transfer (ILCT) properties has been applied to assemble lanthanide complexes. These complexes exhibit bifunctional photoluminescence, sensitive to different aggregation states, solvent polarity, and mechanical grinding, suggesting their use in responsive photoluminescent materials (Zhu et al., 2016).

Chiral and Porous Organic Cages

Chiral, emissive, and porous organic molecular cages have been synthesized using this compound. The cages exhibit circularly polarized luminescence (CPL) and chiral adsorption enantioselectivity, making them promising for applications in enantioselective adsorption and chiral luminescent materials (Sun et al., 2023).

Photocatalysis for Hydrogen Production

A CoII-based metal-organic framework (MOF) using this compound has been developed for solar photocatalysis of water splitting, representing a significant advancement in chemical conversion and green energy production. The MOF is effective as a heterogeneous catalyst for light-driven hydrogen production (Dou et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding skin contact and inhalation, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is the creation of Covalent Organic Frameworks (COFs) . These are networks of organic molecules connected by covalent bonds, forming a stable and porous structure. The compound serves as a bridging ligand linker for COFs, contributing to their application in anode active materials, light-emitting diodes, and oil adsorption .

Mode of Action

The compound interacts with its targets through imine condensation , forming imine linkages within the COF networks . It consists of four 1,1’-biphenyl-4-carbaldehyde units connected by an ethene double bond . This full sp2-carbon skeleton connected through vinylidene linkages contributes to the formation of conjugated porous polymers .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of Covalent Organic Frameworks (COFs) . It participates in the acid-catalysed Knoevenagel condensation of ethene-1,1,2,2-tetrayl-tetrakis-1,1′-biphenyl-4-carbaldehyde with s-indacene-1,3,5,7-(2H,6H)-tetraone . This results in the creation of a conjugated porous polymer with a high capacity as an anode .

Pharmacokinetics

Its ability to readily form polycondensation reactions to create imine or double bond linkages suggests a high reactivity .

Result of Action

The action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline results in the formation of Covalent Organic Frameworks (COFs) with various applications . For instance, when used as building blocks with 2,2’-(1,4-phenylene)diacetonitrile, a sp2-carbon-linked COF can be obtained, which emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . Additionally, it contributes to the creation of superhydrophobic ether-based porous organic polymers, which can rapidly and selectively adsorb various kinds of oils .

Propriétés

IUPAC Name |

4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUVAGVIFMBVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![[6]-Dehydrogingerdione](/img/structure/B3029713.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

![1,1'-(1,3-Phenylenedicarbonyl)bis[2-methylaziridine]](/img/structure/B3029723.png)